12-[(2-chlorophenyl)methyl]-13-{[2-(dimethylamino)ethyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
Description
This compound is a complex tricyclic aromatic heterocycle with a 1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene core. Key structural features include:
- A dimethylaminoethylamino group at position 13, contributing basicity and hydrogen-bonding capacity.
- A methyl group at position 11 and a carbonitrile moiety at position 10, enhancing polarity and reactivity .
The compound’s tricyclic framework resembles bioactive scaffolds seen in kinase inhibitors or antimicrobial agents, though its specific applications remain underexplored in the provided evidence. Structural verification methods, such as NMR and mass spectrometry, are critical for confirming its identity, as highlighted in related studies .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1-[2-(dimethylamino)ethylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5/c1-16-18(14-17-8-4-5-9-20(17)25)23(27-12-13-29(2)3)30-22-11-7-6-10-21(22)28-24(30)19(16)15-26/h4-11,27H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZYMNVHYQCSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4Cl)NCCN(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[(2-chlorophenyl)methyl]-13-{[2-(dimethylamino)ethyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the diazatricyclic core through a cyclization reaction. Subsequent steps involve the introduction of the chlorophenyl group, the dimethylaminoethyl group, and the carbonitrile group through various substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
12-[(2-chlorophenyl)methyl]-13-{[2-(dimethylamino)ethyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
12-[(2-chlorophenyl)methyl]-13-{[2-(dimethylamino)ethyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 12-[(2-chlorophenyl)methyl]-13-{[2-(dimethylamino)ethyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methodological Approaches for Structural Comparison
Structural similarity assessment employs two primary strategies:
Chemical Fingerprints and Tanimoto Coefficients :
- The Tanimoto coefficient quantifies similarity using binary fingerprints, where values >0.85 indicate high similarity. This method is computationally efficient but may overlook 3D conformational differences .
- GEM-Path integrates Tanimoto with subgraph matching for enhanced accuracy, balancing speed and structural granularity .
Graph-Based Comparison :
- Subgraph matching directly aligns molecular graphs, capturing nuanced structural differences (e.g., ring systems, substituents) but requiring significant computational resources .
- Advanced machine learning models like Graph Isomorphism Networks (GIN) enable deep structural analysis, identifying subtle variations in heterocyclic frameworks or substituent arrangements .
Structural and Functional Comparison with Analogs
The table below compares the target compound with structurally related analogs:
Implications of Structural Differences
- This difference could influence binding affinity in protein-ligand interactions.
- Amino vs. Oxo Groups: The dimethylaminoethylamino side chain enhances solubility and basicity relative to the oxo group in CID 2114010, which may render the latter more reactive toward nucleophiles .
Computational Predictions
- QSAR Models: Substituent variations (e.g., Cl vs. F, amino vs. oxo) alter electronic parameters (logP, polar surface area), affecting bioavailability predictions .
- Thermal Stability : Analogous to polyesters in , the tricyclic core’s stability may depend on substituent electron-withdrawing/donating effects, with the carbonitrile group likely enhancing thermal resistance .
Biological Activity
The compound 12-[(2-chlorophenyl)methyl]-13-{[2-(dimethylamino)ethyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic molecule characterized by a diazatricyclic core and various functional groups that suggest potential biological activity. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structural complexity of this compound includes:
- Diazatricyclic core : This unique structure contributes to its potential biological activity.
- Functional groups : The presence of a chlorophenyl group, a dimethylaminoethyl group, and a carbonitrile group enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃ |
| Molecular Weight | 323.81 g/mol |
| CAS Number | 868153-15-5 |
| Solubility | Soluble in organic solvents |
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound can modulate enzyme activity or receptor binding, leading to various pharmacological effects.
- Receptor Interaction : The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems.
- Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the chlorophenyl group is often linked to enhanced antibacterial activity against various pathogens.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its unique structure allows it to interfere with cancer cell proliferation and induce apoptosis.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of structurally related compounds and found significant inhibition against Gram-positive bacteria. The results indicated a potential for developing new antibiotics based on this scaffold.
- Anticancer Research : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells, suggesting further exploration in cancer therapy.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity in cancer cells | |
| Enzyme Modulation | Altered enzyme activity |
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Specific attention has been given to optimizing the functional groups for improved potency and selectivity.
Synthesis and Optimization
The synthesis typically involves multi-step reactions to introduce various substituents onto the diazatricyclic core. Reaction conditions such as temperature, solvent choice, and catalysts are crucial for maximizing yield and purity.
Future Directions
Further research is needed to:
- Explore the full spectrum of biological activities.
- Investigate the pharmacokinetics and toxicity profiles.
- Develop formulations for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
